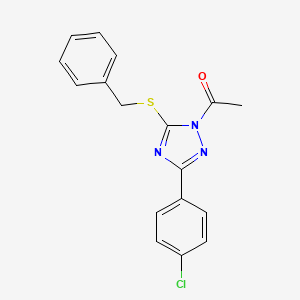![molecular formula C18H11N3 B5804209 4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5804209.png)
4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile, also known as CIV, is a fluorescent compound that has gained attention in scientific research due to its unique properties. This compound belongs to the family of indole derivatives and has been synthesized using various methods.
Wirkmechanismus
4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile acts as a fluorescent probe by emitting light when excited by a specific wavelength of light. This property has been used to study the localization and trafficking of proteins in cells, as well as to study the interaction between proteins and other molecules. This compound has also been shown to selectively bind to certain proteins, which can be used to study the structure and function of these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used in various cell types, including cancer cells, without any adverse effects. This compound has also been shown to have minimal interference with other cellular processes, making it an ideal tool for studying protein localization and trafficking.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile is its high selectivity and sensitivity for certain proteins. This allows for the study of specific proteins and their interactions with other molecules. Additionally, this compound has minimal interference with other cellular processes, making it an ideal tool for studying protein localization and trafficking. However, one limitation of this compound is its limited photostability, which can affect the accuracy of experiments over time.
Zukünftige Richtungen
There are several future directions for the use of 4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile in scientific research. One potential direction is the development of more photostable derivatives of this compound, which would improve the accuracy of experiments over time. Another potential direction is the use of this compound in the development of new cancer therapies, as it has been shown to selectively bind to certain proteins in cancer cells. Additionally, this compound could be used to study the structure and function of ion channels in more detail, which could lead to the development of new drugs for a variety of diseases.
Synthesemethoden
4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile can be synthesized using various methods, including the Knoevenagel condensation reaction and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction involves the reaction of 3-indolecarboxaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-bromobenzonitrile to obtain this compound. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 3-indoleboronic acid with 4-bromobenzonitrile in the presence of a palladium catalyst to obtain this compound.
Wissenschaftliche Forschungsanwendungen
4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile has been widely used in scientific research as a fluorescent probe due to its unique properties. It has been used to study the localization and trafficking of proteins in cells, as well as to study the interaction between proteins and other molecules. This compound has also been used to study the structure and function of ion channels, which are important targets for drug development. Additionally, this compound has been used to study the behavior of cancer cells and the development of cancer therapies.
Eigenschaften
IUPAC Name |
4-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3/c19-10-13-5-7-14(8-6-13)15(11-20)9-16-12-21-18-4-2-1-3-17(16)18/h1-9,12,21H/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBAYJHQYCKAPS-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(/C#N)\C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5804132.png)
![2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)

![methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate](/img/structure/B5804150.png)





![5-hydroxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5804203.png)


![4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804226.png)
